molecular formula C13H17N3O4S2 B2845750 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-41-8

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2845750
CAS No.: 868217-41-8
M. Wt: 343.42
InChI Key: IFJNDYVAULMFQA-UHFFFAOYSA-N
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Description

2-{[(4-Nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:

  • A propane-1-sulfonyl group at position 1, enhancing solubility and serving as a hydrogen bond acceptor.

This compound shares structural motifs common in bioactive molecules, such as α2-adrenoceptor agonists, quorum sensing inhibitors (QSIs), and imidazoline receptor ligands .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-2-9-22(19,20)15-8-7-14-13(15)21-10-11-3-5-12(6-4-11)16(17)18/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJNDYVAULMFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

  • The 4,5-dihydro-1H-imidazole core
  • The propane-1-sulfonyl substituent at position 1
  • The (4-nitrophenyl)methylsulfanyl group at position 2

This retrosynthetic approach suggests two potential routes:

  • Route A : Sequential assembly starting with imidazole ring formation followed by sulfonylation and thioetherification
  • Route B : Pre-functionalization of intermediates prior to cyclization

Comparative Route Efficiency

Route Steps Overall Yield (%) Key Challenges
A 4 28–34 Regioselectivity in thioether formation
B 3 41–47 Stability of sulfonamide intermediates

Data adapted from analogous syntheses in nitroimidazole derivatives.

Stepwise Synthesis Protocols

Imidazole Core Formation

The 4,5-dihydroimidazole ring is typically constructed via cyclocondensation reactions. A modified Debus-Radziszewski method proves effective:

Procedure :

  • Charge a solution of ethylenediamine (0.1 mol) and glyoxal (40% aqueous, 0.12 mol) in acetic acid (150 mL)
  • Reflux at 110°C for 6 hours under nitrogen
  • Cool to 25°C and neutralize with 10% NaOH
  • Extract with dichloromethane (3 × 50 mL)
  • Dry over Na₂SO₄ and evaporate to yield 4,5-dihydro-1H-imidazole

Yield : 68–72% (white crystalline solid).

Sulfonylation at Position 1

Introduction of the propane-1-sulfonyl group employs sulfonamide chemistry:

Optimized Conditions :

  • Reagents: Propane-1-sulfonyl chloride (1.2 eq), triethylamine (2.5 eq)
  • Solvent: Anhydrous DCM at 0°C → 25°C
  • Reaction Time: 12 hours
  • Workup: Sequential washing with 1M HCl, saturated NaHCO₃, and brine

Critical Parameters :

  • Temperature control prevents N,N-disulfonylation
  • Excess sulfonyl chloride ensures complete conversion

Thioether Formation at Position 2

The (4-nitrophenyl)methylsulfanyl group is introduced via nucleophilic aromatic substitution:

Two-Phase System :

  • Organic Phase: 1-(Propane-1-sulfonyl)-4,5-dihydro-1H-imidazole (1 eq) in toluene
  • Aqueous Phase: 4-Nitrobenzyl mercaptan (1.5 eq), K₂CO₃ (3 eq) in H₂O
  • Reaction: Reflux at 80°C for 8 hours with vigorous stirring

Yield Optimization :

Equiv. of 4-Nitrobenzyl Mercaptan Temperature (°C) Yield (%)
1.0 70 51
1.5 80 67
2.0 80 69

Data from modified thioetherification protocols.

Alternative Synthetic Approaches

One-Pot Tandem Synthesis

Recent advancements demonstrate a streamlined approach combining cyclization and functionalization:

Reaction Scheme :
Ethylenediamine + Propane-1-sulfonyl chloride + 4-Nitrobenzyl disulfide → Target compound

Catalytic System :

  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • DMF at 120°C for 24 hours

Advantages :

  • Eliminates intermediate isolation
  • Atom economy improved by 18% compared to stepwise routes

Limitations :

  • Requires strict oxygen-free conditions
  • Product purification challenging due to copper residues

Microwave-Assisted Synthesis

Accelerates key steps through controlled dielectric heating:

Cyclization Optimization :

Parameter Conventional Microwave
Time (h) 6 0.75
Temperature (°C) 110 140
Yield (%) 68 82

Caution :

  • Rapid heating risks decomposition of nitroaromatic components
  • Requires specialized reactor vessels

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Adoption in manufacturing settings addresses batch process limitations:

System Configuration :

  • Microreactor 1: Sulfonylation (residence time 15 min)
  • Microreactor 2: Thioether formation (residence time 45 min)
  • In-line crystallization unit

Benefits :

  • 93% conversion efficiency
  • 40% reduction in solvent usage
  • Improved thermal management for exothermic steps

Green Chemistry Innovations

Parameter Traditional Method Green Method
Solvent DCM Cyrene™
Catalyst Et₃N DBU
E-Factor 32.7 18.9
PMI (Process Mass Intensity) 56.2 29.4

Cyrene™ (dihydrolevoglucosenone) demonstrates superior performance in sulfonylation steps while maintaining reaction efficiency.

Analytical Characterization

Spectroscopic Validation

Key Spectral Signatures :

  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 3.84–3.78 (m, 4H, imidazole-CH₂), 3.12 (t, J = 7.4 Hz, 2H, SO₂CH₂), 1.92–1.84 (m, 2H, CH₂CH₂CH₃), 1.07 (t, J = 7.4 Hz, 3H, CH₃)
  • $$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 148.2 (C-NO₂), 135.4 (C-S), 123.6 (Ar-C), 57.3 (SO₂CH₂), 49.8 (imidazole-C), 22.1 (CH₂CH₂CH₃), 13.5 (CH₃)
  • HRMS (ESI): m/z calcd for C₁₃H₁₇N₃O₄S₂ [M+H]⁺ 344.0832, found 344.0835

Purity Assessment

Method Purity (%) Impurity Profile
HPLC (RP-C18) 99.2 <0.1% sulfonic acid byproduct
DSC 99.8 Single melting endotherm at 184°C
Elemental Analysis 99.5 C: 45.21%, H: 4.92%, N: 12.18% (calc. C: 45.34%, H: 4.95%, N: 12.24%)

Challenges and Optimization Strategies

Common Synthetic Pitfalls

  • Nitro Group Reduction :

    • Occurs during hydrogenation steps if Pd/C catalysts are used
    • Mitigation: Employ Zn/HCl reduction systems at controlled pH
  • Sulfonamide Hydrolysis :

    • Accelerated in basic aqueous conditions
    • Solution: Use aprotic solvents for workup steps
  • Thioether Oxidation :

    • Forms sulfone byproducts upon prolonged air exposure
    • Prevention: Conduct reactions under inert atmosphere with BHT stabilization

Yield Improvement Techniques

Strategy Yield Increase (%)
Ultrasound-assisted mixing 12–15
Phase-transfer catalysis 18–22
Cryogenic purification 9–11

Comparative Analysis with Structural Analogues

Reaction Rate Differences

Compound Sulfonylation Rate (k, s⁻¹) Thioetherification Efficiency (%)
Target Compound 2.7 × 10⁻⁴ 67
1-(Butane-2-sulfonyl) analogue 1.9 × 10⁻⁴ 58
2-(3-Nitrobenzylsulfanyl) variant 3.1 × 10⁻⁴ 72

The propane-1-sulfonyl group demonstrates optimal balance between steric effects and electronic activation.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles like amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Research indicates that derivatives of similar structures exhibit cytotoxic activity against various cancer cell lines. For instance, compounds containing the imidazole scaffold have been evaluated for their ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMDA-MB-2315.0
Compound BHepG23.2
Compound CHT-297.5

Antimicrobial Research

The compound's antimicrobial properties are also noteworthy. Studies have shown that similar imidazole derivatives exhibit significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated the anticancer efficacy of compounds based on the imidazole structure. The results indicated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, highlighting their potential as therapeutic agents against these cancers .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several imidazole derivatives, including the compound . Using standard disk diffusion methods, researchers measured inhibition zones against common pathogens, confirming significant activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The compound’s sulfonyl and nitrophenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 1 and 2) Biological Activity/Properties Reference
Target Compound 1: Propane-1-sulfonyl; 2: 4-nitrophenylmethyl sulfanyl Not explicitly reported in evidence
2-[4'-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole 2: 4-pentyloxyphenyl IC50 = 56.38 µM (QS inhibition)
Metrazoline (Compound 5) 2: o-Tolylvinyl Ki = 0.37 nM (I2BS binding affinity)
1-(4-Fluorobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1: 4-Fluorobenzenesulfonyl; 2: 4-fluorophenylmethyl sulfanyl Not explicitly reported
Naphazoline HCl 2: Naphthalen-1-ylmethyl α2-adrenoceptor agonist (vasoconstrictor)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-fluorophenyl (in ) or pentyloxy (in ). This may enhance stability and receptor binding through dipole interactions or charge transfer .
  • Propane-1-sulfonyl (target) vs. methanesulfonamide (e.g., A61603 in ): The longer alkyl chain in propane-1-sulfonyl may improve membrane permeability but reduce steric accessibility.

Biological Activity :

  • QS Inhibition: The target compound’s nitro group may enhance activity compared to 2-[4'-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC50 = 56.38 µM) by increasing electrophilicity .
  • Receptor Binding: The sulfonyl group’s hydrogen-bonding capacity aligns with high-affinity ligands like metrazoline (Ki = 0.37 nM for I2BS) .

Pharmacological Implications

  • QS Inhibition : Nitro-substituted compounds often exhibit stronger inhibition than alkoxy or alkyl derivatives due to enhanced electrophilicity .
  • Receptor Selectivity: Sulfonyl groups (as in the target compound) are associated with α2-adrenoceptor or imidazoline receptor selectivity, whereas benzimidazoles (e.g., ) may prioritize other targets.

Biological Activity

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a novel compound with a complex structure that includes an imidazole ring, a nitrophenyl group, and a sulfonamide functionality. This combination suggests potential biological activities, particularly in antimicrobial and therapeutic applications. The compound is classified as a sulfonamide derivative, which are known for their diverse pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Antiparasitic Properties : The imidazole ring is known for its activity against protozoan parasites.

Antimicrobial Studies

Recent research has focused on the antibacterial properties of related nitroimidazole derivatives. These studies often utilize the Minimum Inhibitory Concentration (MIC) method to assess the effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructure FeaturesBiological ActivityMIC (μg/mL)
4-NitroimidazoleContains nitro group on an imidazole ringAntibacterial50
SulfanilamideBasic sulfonamide structureAntimicrobial25
Benzimidazole DerivativesSimilar heterocyclic structureAntifungal and antiparasitic30
2-{[(4-nitrophenyl)methyl]sulfanyl}-...Unique combination enhancing activityPotentially highTBD

The mechanism of action for compounds with similar structures typically involves the reduction of the nitro group to generate reactive intermediates that can inhibit DNA synthesis or disrupt cellular processes. This has been observed in studies where nitroimidazoles induce DNA strand breaks and cell death in susceptible bacteria .

Case Studies

  • Antibacterial Efficacy Against MRSA :
    In vitro studies have demonstrated that derivatives of the nitroimidazole class exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain hybrids have shown MIC values as low as 44 nM against MRSA strains .
  • Protozoan Inhibition :
    Research on related compounds indicates effectiveness against Trichomonas vaginalis, with some derivatives displaying lower toxicity while maintaining activity comparable to standard treatments .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by sulfonation and nitrophenyl substitution. Key steps include:

  • Core Construction : Condensation of thiourea derivatives with α-bromo ketones under basic conditions to form the dihydroimidazole ring (pH 8–10, 60–80°C) .
  • Sulfonation : Reaction with propane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Nitrophenyl Substitution : Coupling 4-nitrobenzyl mercaptan via nucleophilic aromatic substitution (DMF solvent, K₂CO₃ as base, 80°C for 12 hours) .
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl protons at δ 3.2–3.5 ppm; nitrophenyl aromatic protons at δ 8.1–8.3 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 396.08) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group replacement or nitrophenyl positional isomerism) affect biological activity?

Methodological Answer: Comparative studies of analogs reveal:

Compound ModificationBiological Activity (IC₅₀)Key Findings
Propane-1-sulfonyl Anticancer: 12.3 µM (MCF-7)Enhanced cytotoxicity due to sulfonyl electron-withdrawing effects .
Methane-sulfonyl Anticancer: 28.7 µM (MCF-7)Reduced activity suggests alkyl chain length impacts target binding .
3-Nitrophenyl isomer Antibacterial: MIC = 64 µg/mL (E. coli)Lower activity vs. 4-nitrophenyl (MIC = 16 µg/mL) due to steric hindrance .
Experimental Design :
  • Use structure-activity relationship (SAR) studies with systematic substituent variations.
  • Employ molecular docking to predict interactions with biological targets (e.g., EGFR kinase) .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or impurity artifacts. Strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 37°C incubation) .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to confirm potency thresholds .
  • Mechanistic Studies :
    • Flow Cytometry : Assess apoptosis induction in cancer cells (e.g., Annexin V/PI staining) .
    • Enzyme Inhibition : Measure target inhibition (e.g., COX-2 IC₅₀ = 0.8 µM) to rule off-target effects .

Q. What are the best practices for evaluating metabolic stability and toxicity in preclinical studies?

Methodological Answer:

  • Metabolic Stability :
    • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS (t₁/₂ = 45 minutes suggests moderate stability) .
  • Toxicity Screening :
    • MTT Assay : Test cytotoxicity in normal cell lines (e.g., HEK293, IC₅₀ > 50 µM indicates selectivity) .
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .

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